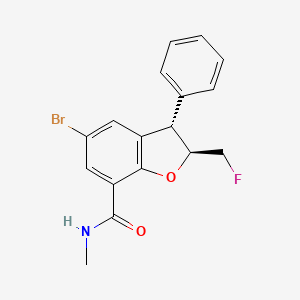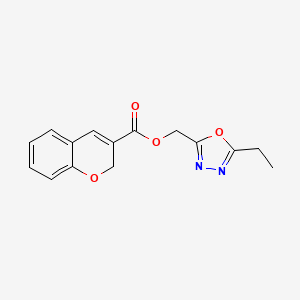
((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant biological and chemical importance. This compound is a derivative of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its structure includes a purine base, a sugar moiety, and a phosphate group, making it a crucial component in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps, starting from the basic purine structure. The process typically includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving formylation, cyclization, and amination.
Attachment of the Sugar Moiety: The sugar moiety, specifically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond.
Phosphorylation: The final step involves the addition of the phosphate group to the sugar moiety, forming the complete nucleotide structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the purine base or the sugar moiety, leading to different structural analogs.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, introducing new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various nucleotide analogs, which can have different biological activities and applications.
Applications De Recherche Scientifique
((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Plays a role in understanding cellular processes, such as DNA replication and repair.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. It can bind to enzymes involved in nucleotide metabolism, inhibiting their activity and affecting cellular processes. The phosphate group allows it to participate in phosphorylation reactions, which are crucial for signal transduction and energy transfer in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adenosine Triphosphate (ATP)
- Guanosine Monophosphate (GMP)
- Cytidine Monophosphate (CMP)
Uniqueness
((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is unique due to its specific structure, which combines a purine base with an amino pentanamide group. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other nucleotides.
Propriétés
Formule moléculaire |
C15H23N6O8P |
|---|---|
Poids moléculaire |
446.35 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[6-[[(2S)-2-aminopentanoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H23N6O8P/c1-2-3-7(16)14(24)20-12-9-13(18-5-17-12)21(6-19-9)15-11(23)10(22)8(29-15)4-28-30(25,26)27/h5-8,10-11,15,22-23H,2-4,16H2,1H3,(H2,25,26,27)(H,17,18,20,24)/t7-,8+,10+,11+,15+/m0/s1 |
Clé InChI |
MPKSMWMQIYWZLZ-JVEUSOJLSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES canonique |
CCCC(C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



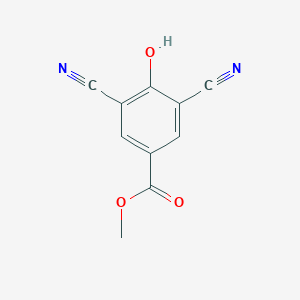


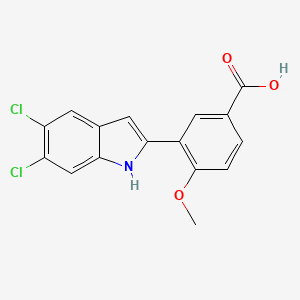
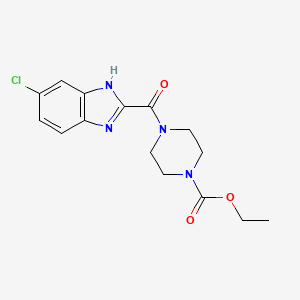
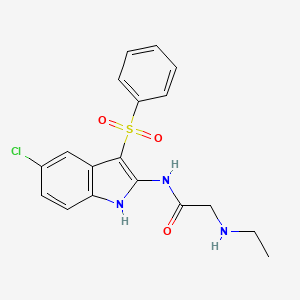
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
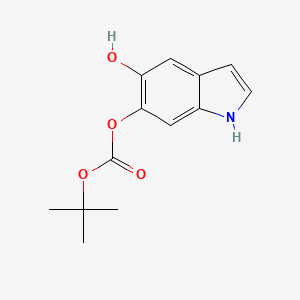
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
